5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazol ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Attached to this ring is a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl group, which is a benzene ring fused with a 1,4-dioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,3,4-oxadiazol ring and the 2,3-dihydro-1,4-benzodioxin ring would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The 1,3,4-oxadiazol ring is known to participate in various chemical reactions . The 2,3-dihydro-1,4-benzodioxin ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial Agents and Enzyme Inhibitors
- Application Summary: These derivatives are synthesized and used as potent antibacterial agents and moderate enzyme inhibitors .
- Method of Application: The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .
- Results or Outcomes: The synthesized derivatives were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme .
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- Application Summary: This compound is a derivative of 2,3-dihydro-1,4-benzodioxin-6-yl and is used in various organic synthesis reactions .
- Method of Application: The specific methods of application or experimental procedures would depend on the particular synthesis reaction being performed. Typically, this compound would be used as a reactant or intermediate in the synthesis of more complex organic compounds .
- Results or Outcomes: The outcomes obtained would depend on the specific synthesis reaction being performed. In general, this compound can be used to produce a wide range of organic compounds with various properties and applications .
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- Application Summary: This compound is a derivative of 2,3-dihydro-1,4-benzodioxin-6-yl and is used in various organic synthesis reactions .
- Method of Application: The specific methods of application or experimental procedures would depend on the particular synthesis reaction being performed. Typically, this compound would be used as a reactant or intermediate in the synthesis of more complex organic compounds .
- Results or Outcomes: The outcomes obtained would depend on the specific synthesis reaction being performed. In general, this compound can be used to produce a wide range of organic compounds with various properties and applications .
Future Directions
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-11-14-13-10(17-11)6-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5H,3-4,6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQYCHOACAIRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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